N-butyl-N-ethyl-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-butanamine , is a chemical compound with the molecular formula C6H15N. Its structure consists of an ethyl group (C2H5) attached to the nitrogen atom of a butylamine (C4H9N) backbone, which is further substituted with a phenoxy (C6H5O) group . This compound finds applications in various fields due to its unique properties.
Preparation Methods
a. Synthetic Routes
The synthesis of N-butyl-N-ethyl-2-phenoxybutanamide involves the reaction of N-ethylbutylamine with phenoxyacetyl chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
b. Reaction Conditions
Reagents: N-ethylbutylamine, phenoxyacetyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents and allow the reaction to proceed. Purify the product using standard techniques (e.g., column chromatography).
c. Industrial Production
Industrial-scale production typically follows similar synthetic routes, but with optimized conditions for efficiency and yield.
Chemical Reactions Analysis
N-butyl-N-ethyl-2-phenoxybutanamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the phenoxy group can yield different derivatives.
Substitution: Nucleophilic substitution reactions can modify the ethyl or butyl groups.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaOH).
Major Products: These reactions lead to various derivatives with altered functional groups.
Scientific Research Applications
N-butyl-N-ethyl-2-phenoxybutanamide has diverse applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological activity (e.g., as a potential drug scaffold).
Medicine: Explored for therapeutic properties (e.g., anti-inflammatory, antiviral).
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s effects depend on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
N-butyl-N-ethyl-2-phenoxybutanamide stands out due to its unique combination of substituents. Similar compounds include other phenoxyalkylamines, but each exhibits distinct properties.
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2-phenoxybutanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-13-17(6-3)16(18)15(5-2)19-14-11-9-8-10-12-14/h8-12,15H,4-7,13H2,1-3H3 |
InChI Key |
IROOYMJAYUKCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C(CC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.